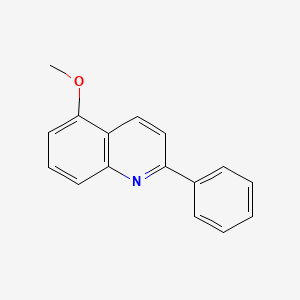

5-Methoxy-2-phenylquinoline

CAS No.: 213470-31-6

Cat. No.: VC8374558

Molecular Formula: C16H13NO

Molecular Weight: 235.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 213470-31-6 |

|---|---|

| Molecular Formula | C16H13NO |

| Molecular Weight | 235.28 g/mol |

| IUPAC Name | 5-methoxy-2-phenylquinoline |

| Standard InChI | InChI=1S/C16H13NO/c1-18-16-9-5-8-15-13(16)10-11-14(17-15)12-6-3-2-4-7-12/h2-11H,1H3 |

| Standard InChI Key | OMJZCFLZDZRBBN-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC2=C1C=CC(=N2)C3=CC=CC=C3 |

| Canonical SMILES | COC1=CC=CC2=C1C=CC(=N2)C3=CC=CC=C3 |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

5-Methoxy-2-phenylquinoline features a bicyclic quinoline system (a benzene ring fused to a pyridine ring) with two substituents:

-

A methoxy group (-OCH) at the 5-position of the benzene ring.

-

A phenyl group (-CH) at the 2-position of the pyridine ring .

The methoxy group’s electron-donating properties influence the compound’s electronic distribution, enhancing its solubility in polar solvents compared to non-substituted quinoline derivatives .

Physicochemical Data

While direct experimental data for 5-methoxy-2-phenylquinoline remain limited, properties can be inferred from structurally similar compounds:

The compound’s low water solubility (predicted LogP ≈ 3.6) suggests high lipid membrane permeability, a desirable trait for central nervous system (CNS)-targeted drugs .

Synthetic Methodologies

Methoxylation of Quinoline Precursors

A common approach involves introducing the methoxy group early in the synthesis. For example, 5-hydroxyquinoline can be methylated using trimethylsilyldiazomethane (TMSCHN) in methanol, yielding 5-methoxyquinoline intermediates :

Reaction Scheme

-

Methylation:

-

N-Oxidation and Chlorination:

Subsequent treatment with meta-chloroperoxybenzoic acid (mCPBA) and phosphorus oxychloride (POCl) generates 2-chloro-5-methoxyquinoline . -

Suzuki-Miyaura Coupling:

Palladium-catalyzed cross-coupling with phenylboronic acid installs the 2-phenyl group .

Yield Optimization:

-

Suzuki couplings improve yields to 70–85% under optimized conditions (e.g., PdCl(PPh), CuI, and EtN) .

Alternative Protecting Group Strategies

To prevent undesired side reactions during functionalization, the 5-hydroxy group can be temporarily protected as a pivaloate ester before methoxylation .

Biological Activities and Applications

Metabotropic Glutamate Receptor (mGluR5) Modulation

Quinoline derivatives, including 5-methoxy-2-phenylquinoline analogs, exhibit affinity for mGluR5, a GPCR implicated in neurological disorders :

-

PET Tracer Development: Compounds like [C]ABP-688 utilize quinoline scaffolds for non-invasive brain imaging .

-

Neuroprotective Potential: Structural analogs show promise in treating anxiety, Parkinson’s disease, and neuropathic pain .

Antimicrobial Activity

Recent studies on 2-phenylquinoline-triazole hybrids reveal broad-spectrum antimicrobial effects :

-

Bacterial Inhibition: Derivatives with 3-chlorophenyl or 4-(trifluoromethyl)phenyl groups exhibit MIC values of 4–8 µg/mL against Staphylococcus aureus and Escherichia coli .

-

Antifungal Activity: 4-Methoxyphenyl-substituted analogs show 70–80% growth inhibition in Fusarium ricini .

Future Directions

-

Pharmacokinetic Studies: Investigate bioavailability and metabolic stability in vivo.

-

Structure-Activity Relationships (SAR): Systematically vary substituents to optimize CNS penetration or antimicrobial potency.

-

Therapeutic Repurposing: Explore utility in emerging viral infections via high-throughput screening.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume